Methyl 5-cyano-6-hydroxypicolinate

Description

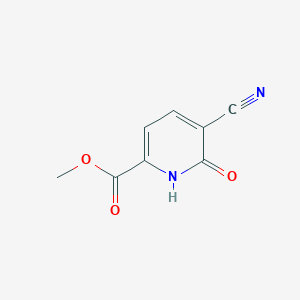

Methyl 5-cyano-6-hydroxypicolinate is a picolinic acid derivative featuring a methyl ester group, a cyano substituent at position 5, and a hydroxyl group at position 6 on the pyridine ring. This compound is of interest in pharmaceutical and agrochemical research due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing (cyano) and polar (hydroxyl) groups.

Properties

Molecular Formula |

C8H6N2O3 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

methyl 5-cyano-6-oxo-1H-pyridine-2-carboxylate |

InChI |

InChI=1S/C8H6N2O3/c1-13-8(12)6-3-2-5(4-9)7(11)10-6/h2-3H,1H3,(H,10,11) |

InChI Key |

SFTOUZFLPVPPOB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C(=O)N1)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Findings:

Substituent Effects on Reactivity: The bromo group in Methyl 5-bromo-6-cyanopicolinate (CAS 959741-33-4) facilitates nucleophilic substitution reactions, unlike the hydroxyl group in the target compound, which may participate in intramolecular hydrogen bonding .

Polarity and Solubility: this compound exhibits higher polarity compared to methyl ester analogues with non-polar substituents (e.g., methyl or chloro groups), enhancing aqueous solubility . Ethyl 5-cyanopicolinate (CAS 41051-03-0) demonstrates lower volatility than methyl esters but shares acute oral toxicity risks (H302) .

Biological and Industrial Applications: Hydroxyl-containing derivatives (e.g., Methyl 6-chloro-5-(hydroxymethyl)picolinate) are prioritized in drug discovery for their hydrogen-bonding capacity, which improves target binding .

Research Implications and Gaps

- Toxicity Data: Limited toxicity profiles are available for this compound. Ethyl 5-cyanopicolinate’s classification (H302, H319) suggests the need for similar safety evaluations for the target compound .

- Synthetic Routes: While Methyl 5-bromo-6-cyanopicolinate’s synthesis is documented, pathways for introducing hydroxyl groups at position 6 remain underexplored .

- Stability Studies: The electron-withdrawing cyano group may accelerate ester hydrolysis under basic conditions, warranting stability studies compared to methyl/chloro analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.